molecular formula C21H19F4N5O2 B3012981 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034256-60-3

3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3012981
CAS No.: 2034256-60-3
M. Wt: 449.41
InChI Key: RONYTKCYGKGLNL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F4N5O2 and its molecular weight is 449.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • The compound has been synthesized through various methods, involving condensation reactions and cyclization processes, showcasing its potential as a versatile chemical intermediary. For example, similar compounds have been synthesized using condensation of dimethylamine and saponification processes, with their crystal structures determined, indicating potential in crystallography and material science (Ju Liu et al., 2016).

Biological Activity

  • Compounds with structures similar to this chemical have shown effective inhibition in the proliferation of some cancer cell lines, suggesting its potential application in cancer research and treatment. Such compounds have been tested against various cancer cell lines and demonstrated distinct inhibitory effects, implying their role in developing novel anticancer therapies (Ju Liu et al., 2016).

Potential as Fluorophore

  • The compound or its derivatives might be utilized as fluorescent molecules due to the presence of trifluoromethyl groups. This characteristic could make them attractive for use in fluorescence-based techniques in biological and chemical research. Studies have found certain trifluoromethyl-promoted compounds to be novel fluorescent molecules, which could be exploited in various scientific applications (Yan‐Chao Wu et al., 2006).

Agrochemical Applications

  • In the field of agrochemistry, related pyrazole carboxamide derivatives have been explored for their nematocidal activity. This suggests potential applications in developing agrochemicals targeting specific pests, thereby contributing to agricultural productivity and pest management strategies (Wen Zhao et al., 2017).

Drug Efficacy and Synthesis

  • Research on similar compounds includes the development of novel drugs with anti-inflammatory, antiviral, and other therapeutic properties. The synthesis of these compounds often involves complex chemical processes, indicating their potential in drug development and pharmaceutical research (P. Thangarasu et al., 2019).

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . They can also interact with the amino acids present in the NI site of the enzyme .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5O2/c1-30-17(10-16(29-30)12-2-4-13(22)5-3-12)20(31)26-8-6-18-27-15-7-9-32-11-14(15)19(28-18)21(23,24)25/h2-5,10H,6-9,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONYTKCYGKGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC4=C(COCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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